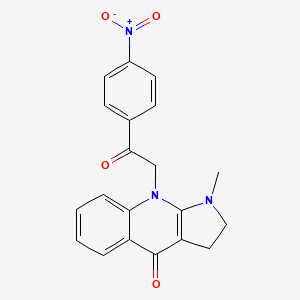

1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)-

描述

The compound 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- (hereafter referred to as the "target compound") is a polycyclic nitrogen-containing heterocycle with a pyrroloquinolinone core. Its structure includes a methyl group at position 1 and a p-nitrophenacyl substituent at position 9 (Figure 1). Toxicity studies indicate moderate oral toxicity in mice (LD₅₀: 755 mg/kg) and emission of toxic NOₓ vapors upon decomposition .

属性

CAS 编号 |

60315-52-8 |

|---|---|

分子式 |

C20H17N3O4 |

分子量 |

363.4 g/mol |

IUPAC 名称 |

1-methyl-9-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C20H17N3O4/c1-21-11-10-16-19(25)15-4-2-3-5-17(15)22(20(16)21)12-18(24)13-6-8-14(9-7-13)23(26)27/h2-9H,10-12H2,1H3 |

InChI 键 |

RLFYHKGIAOTNFA-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a classical and widely used method for constructing quinoline and related heterocyclic systems. It involves the condensation of an o-amino carbonyl compound (such as anthranilaldehyde, o-aminoacetophenones, or o-aminobenzophenones) with a carbonyl compound possessing an active methylene group, under acidic or basic catalysis or even neutral conditions.

- Reaction Scheme : The condensation forms key bonds between nitrogen and carbon atoms in the heterocyclic framework, leading to the fused quinoline ring system.

- Application to Pyrroloquinoline : For the target compound, the o-amino carbonyl precursor can be reacted with a suitable pyrrole derivative bearing the methyl and p-nitrophenacyl substituents.

- Catalysts and Conditions : Acidic catalysts like acetic acid or Lewis acids, or bases such as sodium acetate, can be employed. Solvents typically include ethanol, methanol, or other polar organic solvents. Reaction temperatures range from ambient to reflux conditions.

This method was first adapted for pyrazoloquinolines by Niementowski in the early 20th century and remains a cornerstone for synthesizing related azaheterocycles.

Two-Component Reactions Involving Amino Carbonyl and Pyrrole Derivatives

- Pathways : Two-component reactions where an o-aminocarbonyl compound is linked to a pyrrole or pyrazole moiety are common. Bonds form between nitrogen atoms in the heterocycle and carbon atoms in the aromatic or aliphatic substituents, constructing the fused ring system.

- Example : Reaction of 5-aminopyrazoles or 5-aminopyrroles with o-halogenated aromatic carboxylic acids or aldehydes can yield substituted pyrroloquinolines.

- Advantages : These reactions allow for the introduction of various substituents, including nitro groups and phenacyl moieties, by selecting appropriate starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained popularity for heterocyclic synthesis due to their efficiency and ability to generate complex molecules in one-pot procedures.

- Mechanism : Typically involves an amine (such as an aromatic amine or amino pyrrole), a carbonyl compound (aldehyde or ketone), and another nucleophilic component reacting simultaneously.

- Outcome : Formation of the fused pyrroloquinoline ring with diverse substituents.

- Relevance : The p-nitrophenacyl substituent can be introduced through the carbonyl component or post-synthetic modification.

Cyclization via Vilsmeier–Haack Formylation

- Method : Cyclization of 5-N-arylpyrazole derivatives with aromatic aldehydes or esters under Vilsmeier–Haack conditions can form the pyrroloquinoline skeleton.

- Bond Formation : Bonds are formed between carbons in the ring system, facilitating ring closure.

- Utility : This method is useful for preparing derivatives with specific substitution patterns, including methyl and nitrophenacyl groups.

Summary of Preparation Methods in Tabular Form

| Method | Key Reactants | Bond Formation | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer Condensation | o-Amino carbonyl + active methylene | N9–C9a and C3a–C4 bonds | Acid/base catalysis, reflux | Well-established, versatile | Limited by availability of o-amino carbonyls |

| Two-Component Amino Carbonyl | Amino pyrrole + o-halogenated acid | N9–C8a and C3a–C4 bonds | Moderate heating, solvents | Allows varied substitution | Requires specific halogenated precursors |

| Multicomponent Reactions | Amine + aldehyde + nucleophile | Multiple bonds in one step | One-pot, varied catalysts | Efficient, diverse derivatives | Complex reaction optimization |

| Vilsmeier–Haack Cyclization | 5-N-arylpyrazole + aldehyde/ester | C4–C4a/C3a bond formation | Vilsmeier reagent, inert solvent | Specific substitution control | Sensitive to functional groups |

Research Findings and Notes

- The synthesis of pyrroloquinoline derivatives such as 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is often adapted from pyrazoloquinoline synthetic routes due to structural similarities.

- The p-nitrophenacyl substituent is typically introduced via the carbonyl component in condensation reactions or through post-synthetic modifications such as acylation.

- Reaction yields and purity depend on the choice of starting materials, catalysts, and reaction conditions.

- The compound’s molecular weight is approximately 363.4 g/mol, and its molecular formula is C20H17N3O4.

- The compound exhibits potential biological and photophysical properties, motivating the development of efficient synthetic protocols.

化学反应分析

Types of Reactions

1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives.

科学研究应用

作用机制

The mechanism of action of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s metabolic pathways . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrroloquinolinone Family

Isomeric Derivatives with Methanesulfonyl and Phenyl Substituents

Compounds 7b and 8b (synthesized from phenylacrylate derivatives) share the pyrroloquinolinone scaffold but differ in substituents. These isomers feature a phenyl group and methanesulfonyl moiety, which may enhance solubility or alter binding affinities compared to the target compound’s p-nitrophenacyl group.

Carbazole Derivatives

Carbazole-based compounds like 1,2,3,9-tetrahydro-9-methyl-4H-carbazole-4-one () share a fused nitrogen heterocycle but lack the quinoline ring. The carbazole core is smaller, which may reduce steric hindrance in biological targets but limit π-π stacking interactions. No toxicity or activity data are provided for these derivatives .

Pyrrolopyridine and Pyrrolopyrimidine Derivatives

1H-Pyrrolo[2,3-b]pyridine Derivatives

These compounds (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) are smaller heterocycles with demonstrated kinase inhibition and broad bioactivity, including anticancer, anticonvulsant, and anti-inflammatory effects . The target compound’s larger pyrroloquinolinone core may offer improved binding to larger enzyme pockets but reduced metabolic stability compared to pyrrolopyridines.

Pyrrolopyrimidine Derivatives

However, its pyrrolopyrimidine core lacks the fused quinoline ring, likely resulting in divergent pharmacological profiles .

Substituent Effects on Bioactivity and Toxicity

- Methyl vs. Bulkier Groups : The methyl group at position 1 improves lipophilicity, whereas bulkier substituents (e.g., methanesulfonyl in 7b/8b) could hinder membrane permeability .

生物活性

1H-Pyrrolo(2,3-b)quinolin-4-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- , exploring its pharmacological potential through various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrroloquinoline core with specific substituents that influence its biological properties. The synthesis often involves multi-step reactions including cyclization and functionalization to achieve the desired derivatives.

Table 1: Key Structural Features of the Compound

| Feature | Description |

|---|---|

| Base Structure | Pyrrolo(2,3-b)quinolin |

| Substituents | Tetrahydro-1-methyl, p-nitrophenacyl |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 273.27 g/mol |

Anticancer Activity

Research has demonstrated that pyrroloquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display potent activity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells.

Case Study: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxicity of several pyrroloquinoline derivatives using the crystal violet staining assay. The results indicated that compounds with specific substituents exhibited varying degrees of cytotoxicity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | B16 IC50 (μM) | sEnd.2 IC50 (μM) |

|---|---|---|---|

| 1H-Pyrrolo(2,3-b)quinolin-4-one | 12.5 | 15.0 | 10.0 |

| Derivative A | 8.0 | 20.0 | 5.0 |

| Derivative B | >50 | >50 | >50 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing antileishmanial activity, certain derivatives showed promising results against Leishmania species.

In Vitro Antileishmanial Activity

The compound's efficacy was tested using a concentration range from 5 to 100 μM. The most active derivative exhibited an IC50 value of approximately 8.36 μM against amastigote forms of the parasite.

Table 3: Antileishmanial Activity Data

| Compound | Anti-amastigote IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1H-Pyrrolo(2,3-b)quinolin-4-one | 8.36 | 7.79 |

| Derivative C | 10.5 | 6.5 |

Mechanistic Insights

The biological activity of pyrroloquinoline derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cancer proliferation or pathways critical for parasite survival.

Enzyme Inhibition Studies

Preliminary studies suggest that these compounds may act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both cancer cells and parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。